molecular formula C25H22F3N5O B259167 5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B259167
M. Wt: 465.5 g/mol
InChI Key: PMFOUTBAVWYULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.

Scientific Research Applications

5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as phosphodiesterase 5 (PDE5), cyclic GMP-specific phosphodiesterase type 9 (PDE9), and adenosine deaminase (ADA). It has also been shown to possess antitumor, anti-inflammatory, and analgesic activities.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of various enzymes such as PDE5, PDE9, and ADA. The inhibition of these enzymes leads to an increase in the levels of cyclic nucleotides such as cGMP and cAMP, which play important roles in various physiological processes such as smooth muscle relaxation, platelet aggregation, and immune response.
Biochemical and Physiological Effects:
5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antitumor activity by inhibiting the growth of cancer cells. It has also been shown to possess anti-inflammatory and analgesic activities by inhibiting the production of inflammatory cytokines and prostaglandins. Additionally, this compound has been shown to exhibit vasodilatory effects by relaxing the smooth muscles of blood vessels.

Advantages and Limitations for Lab Experiments

5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against various enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the study of 5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. One of the directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of its potential applications in the treatment of various diseases such as cancer, inflammation, and pain. Additionally, the study of its pharmacokinetic properties and toxicity profile may provide valuable information for its clinical development.

Synthesis Methods

The synthesis of 5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been achieved using different methods. One of the most commonly used methods involves the reaction between 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and 4-phenylpiperazine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N-methylmorpholine. The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature or under reflux conditions. The resulting product is purified using column chromatography or recrystallization.

properties

Product Name

5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C25H22F3N5O

Molecular Weight

465.5 g/mol

IUPAC Name

[5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C25H22F3N5O/c1-17-7-9-18(10-8-17)20-15-22(25(26,27)28)33-23(29-20)16-21(30-33)24(34)32-13-11-31(12-14-32)19-5-3-2-4-6-19/h2-10,15-16H,11-14H2,1H3

InChI Key

PMFOUTBAVWYULB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.